

Dichlobenil: A Comprehensive Toxicological Profile and Safety Assessment

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Compound of Interest

Compound Name: *Dichlobenil*

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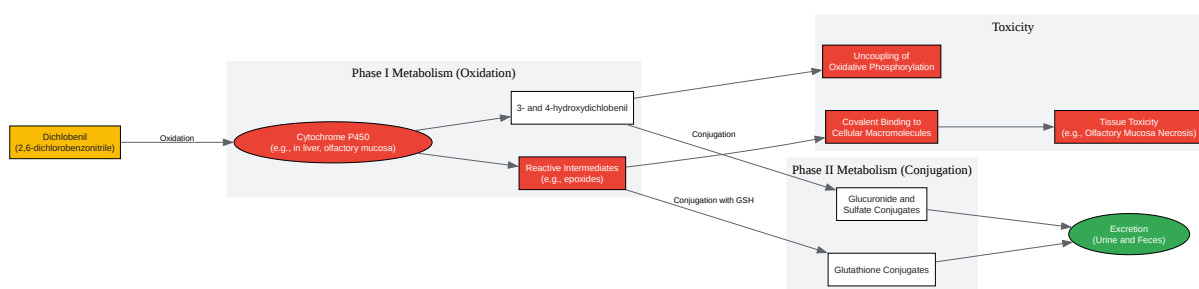
Introduction

Dichlobenil (2,6-dichlorobenzonitrile) is a broad-spectrum herbicide used to control annual and perennial weeds in a variety of agricultural and non-agricultural settings.[1][2] Its mode of action in plants is the inhibition of cellulose biosynthesis, which disrupts cell wall formation and leads to cessation of growth.[3][4] While effective as a herbicide, a thorough understanding of its toxicological profile in non-target organisms, particularly mammals, is crucial for assessing its safety and potential risks to human health and the environment. This technical guide provides a comprehensive overview of the toxicological data for **Dichlobenil**, including detailed summaries of key studies, experimental methodologies, and an exploration of its metabolic fate and mechanisms of toxicity.

Toxicokinetics and Metabolism

Following oral administration in rats, **Dichlobenil** is rapidly and extensively absorbed from the gastrointestinal tract, with approximately 89% of the dose absorbed within 7 days.[1][5] It is distributed to various tissues, with the highest concentrations found in the liver, kidney, and fat. [1] **Dichlobenil** does not show a significant potential for accumulation in the body.[1] Excretion is also rapid, primarily occurring through the urine and feces, with about 95% of the dose eliminated within 24 hours.[5]

The metabolism of **Dichlobenil** proceeds via two main pathways. The primary pathway involves hydroxylation of the phenyl ring at the 3- or 4-position, followed by conjugation with glucuronic acid or sulfate. A secondary pathway involves the replacement of a chlorine atom with glutathione, which can be further metabolized.[1][5] The metabolic activation of **Dichlobenil**, particularly in the olfactory mucosa, is mediated by cytochrome P450 (CYP) enzymes.[6][7] This activation can lead to the formation of reactive metabolites that can bind to cellular macromolecules, a process implicated in its tissue-specific toxicity.[6][7]



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Figure 1: Metabolic Activation and Toxicity Pathway of **Dichlobenil**.

Toxicological Profile

Acute Toxicity

Dichlobenil exhibits low acute toxicity via the oral, dermal, and inhalation routes of exposure. [2][5]

Species	Route	LD50 / LC50	Reference
Rat	Oral	3160 - 4250 mg/kg bw	[2]
Rabbit	Dermal	>2000 mg/kg bw	[2]
Rat	Inhalation	>3.2 mg/L	[5]

Dichlobenil is not a skin or eye irritant and is not considered a skin sensitizer.[2]

Subchronic and Chronic Toxicity

Repeated exposure to **Dichlobenil** in subchronic and chronic studies has been shown to primarily affect the liver and kidneys. In a 2-year feeding study in rats, observed effects included decreased body weight, increased liver and kidney weights, and changes in blood chemistry.[2][8] Similar effects on organ weights and liver changes were noted in a 2-year study in dogs.[8] The No-Observed-Adverse-Effect Level (NOAEL) in a 2-year study in rats was 3.2 mg/kg bw/day, based on changes in clinical chemistry and gross pathology at higher doses.[5] In a 1-year study in dogs, the overall NOAEL was 1.3 mg/kg bw/day based on liver toxicity observed at higher doses.[5]

Carcinogenicity

The carcinogenic potential of **Dichlobenil** has been investigated in several studies. In a 2-year study in rats, there was no significant increase in tumors at moderate to high doses, although one statistical method suggested a possible increase at the highest dose.[2] The U.S. Environmental Protection Agency (EPA) has classified **Dichlobenil** as a Group C, possible human carcinogen.[2][9] However, other studies have concluded that there is no evidence of carcinogenic action by **Dichlobenil**. [10] One study involving injections in mice showed an increase in the frequency of lymphoma.[11]

Genotoxicity

Dichlobenil has been evaluated in a battery of in vitro and in vivo genotoxicity assays. The majority of studies have shown that **Dichlobenil** is not mutagenic.[2][8] However, one study did indicate a possible increase in mutations.[2] Overall, **Dichlobenil** is not considered to possess a significant genotoxic potential.[12]

Assay	System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	S. typhimurium	With and Without	Negative	[7]
In vitro Chromosomal Aberration	Mammalian Cells	With and Without	Negative	[12]
In vivo Micronucleus	Mouse Bone Marrow	N/A	Negative	[12]

Reproductive and Developmental Toxicity

Reproductive toxicity studies have been conducted with **Dichlobenil**. In a two-generation study in rats, effects such as infertility in some females were observed at moderate doses; however, the study was not conducted according to standard guidelines.[\[2\]](#) In a prenatal developmental toxicity study in rats, an increase in skeletal variations (supernumerary ribs) was observed in offspring at high, maternally toxic doses.[\[12\]](#) In rabbits, **Dichlobenil** caused an increase in unsuccessful pregnancies and an increased frequency of cleft palate in offspring at high doses.[\[11\]](#) The NOAEL for reproductive toxicity in a two-generation rat study was 12 mg/kg bw/day, the highest dose tested.[\[5\]](#) The developmental NOAEL in rats was 60 mg/kg/day, with the LOAEL at 180 mg/kg/day based on a slight increase in supernumerary thoracic ribs.[\[12\]](#)

Ecotoxicity

Dichlobenil is moderately to highly toxic to aquatic insects.[\[2\]](#)[\[8\]](#) It is slightly toxic to birds, with acute oral LD50 values ranging from 683 mg/kg for bobwhite quail to over 2000 mg/kg for mallard ducks.[\[2\]](#) **Dichlobenil** may chronically affect fish at levels as low as 0.33 ppm and aquatic invertebrates at 0.75 ppm.[\[13\]](#) It has a soil half-life of about 60 days and has the potential to contaminate groundwater due to its moderate mobility.[\[2\]](#)

Organism	Test Type	Endpoint	Value (mg/L or mg/kg)	Reference
Bobwhite Quail	Acute Oral LD50	-	683	[2]
Mallard Duck	Acute Oral LD50	-	>2000	[2]
Fish (generic)	Chronic	NOEC	0.33 ppm	[13]
Aquatic Invertebrates (generic)	Chronic	NOEC	0.75 ppm	[13]

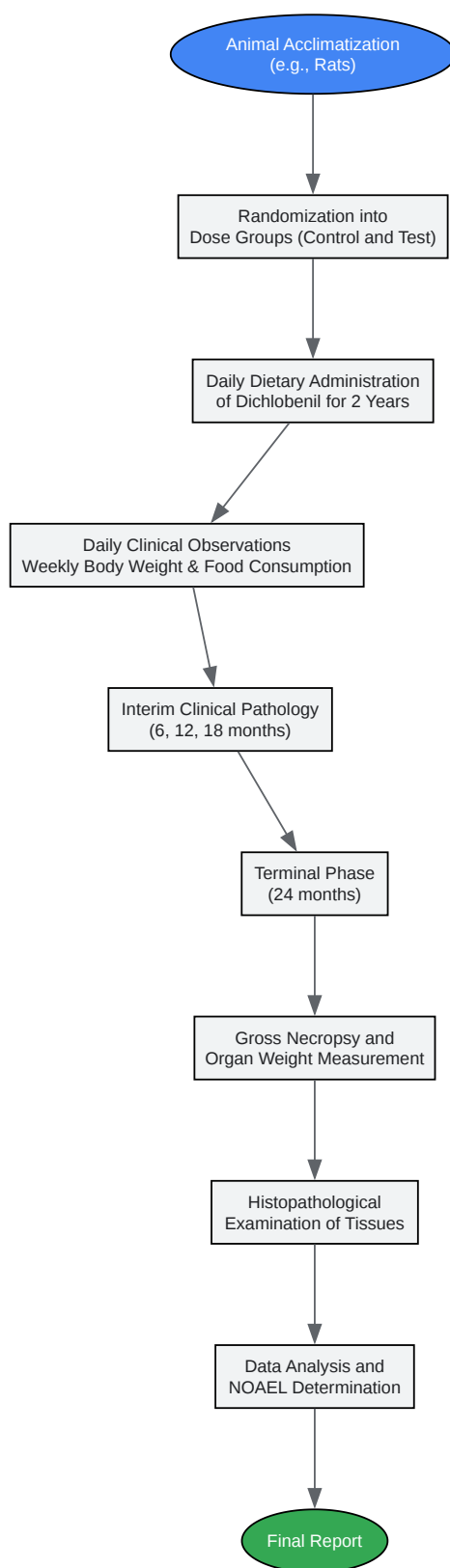
Experimental Protocols

The toxicological evaluation of **Dichlobenil** has been conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key toxicity studies.

Chronic Toxicity Study (based on OECD Guideline 452)

A two-year combined chronic toxicity and carcinogenicity study in rats is a cornerstone for assessing the long-term effects of **Dichlobenil**.

- **Test System:** Typically, Sprague-Dawley or Wistar rats are used, with an equal number of males and females in each group (e.g., 50 per sex per group).
- **Dose Administration:** **Dichlobenil** is administered in the diet at various concentrations (e.g., 0, 50, 400, and 3200 ppm).[5]
- **Observations:** Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are recorded weekly.
- **Clinical Pathology:** Blood and urine samples are collected at interim periods (e.g., 6, 12, 18, and 24 months) for hematology and clinical chemistry analysis.
- **Pathology:** At the end of the study (24 months), all animals are subjected to a full necropsy. Organs are weighed, and tissues are collected for histopathological examination.



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Figure 2: General Workflow for a Chronic Toxicity Study.

Two-Generation Reproduction Toxicity Study (based on OECD Guideline 416)

This study is designed to assess the potential effects of **Dichlobenil** on reproductive function and offspring development over two generations.^[14]^[15]

- Test System: Typically, Wistar rats are used.^[12]
- Dose Administration: **Dichlobenil** is administered continuously in the diet to the parent (F0) generation before mating, during mating, gestation, and lactation. The same dosing regimen is continued for the first-generation (F1) offspring, which are then mated to produce the second generation (F2).
- Endpoints:
 - Parental: Mating performance, fertility, gestation length, parturition, and clinical signs of toxicity.
 - Offspring: Viability, body weight, sex ratio, and developmental landmarks.
- Pathology: At the end of the study, parental animals and selected offspring are necropsied, and reproductive organs are examined histopathologically.

Developmental Toxicity Study (based on OECD Guideline 414)

This study evaluates the potential for **Dichlobenil** to cause adverse effects on the developing embryo and fetus.

- Test System: Pregnant rats or rabbits are used.
- Dose Administration: **Dichlobenil** is administered daily by gavage to pregnant females during the period of organogenesis.
- Observations: Maternal animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

- **Fetal Examination:** Shortly before natural delivery, the dams are euthanized, and the uterine contents are examined. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.

Genotoxicity Assays

- **Bacterial Reverse Mutation Assay (Ames Test; OECD Guideline 471):** This in vitro test uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations. The assay is conducted with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.
- **In Vitro Mammalian Chromosomal Aberration Test (OECD Guideline 473):** This assay assesses the potential of **Dichlobenil** to induce structural chromosomal damage in cultured mammalian cells, again with and without metabolic activation.
- **In Vivo Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474):** This test is conducted in rodents (usually mice or rats) to detect chromosomal damage or damage to the mitotic apparatus in bone marrow cells.

Safety Data and Regulatory Status

The Acceptable Daily Intake (ADI) for **Dichlobenil** has been established by the Joint FAO/WHO Meeting on Pesticide Residues (JMPR) at 0-0.01 mg/kg bw.^[1] This value is based on the overall NOAEL of 1.3 mg/kg bw per day from 1- and 2-year dietary studies in dogs, with a 100-fold safety factor applied.^[5] The U.S. EPA has also established a chronic reference dose (cRfD) for **Dichlobenil**. The regulatory status of **Dichlobenil** varies by country, with its use being restricted or banned in some regions due to environmental concerns, particularly the potential for groundwater contamination by its persistent metabolite, 2,6-dichlorobenzamide (BAM).^[11]

Conclusion

Dichlobenil exhibits low acute toxicity but can induce effects on the liver and kidneys following prolonged exposure. While generally not genotoxic, it is classified as a possible human carcinogen by the U.S. EPA, although evidence is not conclusive. Developmental and reproductive toxicity have been observed, typically at maternally toxic doses. The primary toxicological concern in mammals appears to be related to the metabolic activation of

Dichlobenil by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause tissue-specific damage, notably in the olfactory mucosa. The established ADI provides a health-protective limit for chronic dietary exposure. This comprehensive toxicological profile is essential for conducting informed risk assessments and ensuring the safe use of **Dichlobenil**-containing products.

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